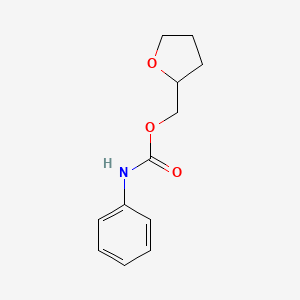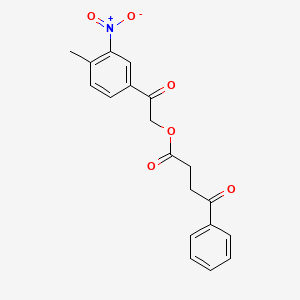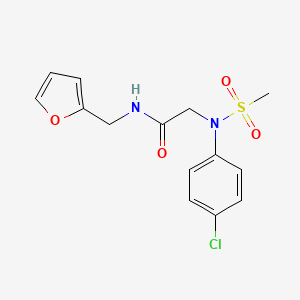
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine typically involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group. The reaction is often catalyzed by metal catalysts such as iridium or gold complexes, and the use of oxidizing agents like iodine(III) can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions, which allow for the efficient and scalable synthesis of these compounds. For example, the use of Grignard reagents in a continuous flow setup can produce enantioenriched piperidines in good yields and high diastereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine(III) to form N-oxides.
Reduction: Reductive amination is a key reaction for its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds.
Reducing Agents: Hydrogen gas in the presence of metal catalysts.
Catalysts: Iridium, gold complexes.
Major Products
The major products formed from these reactions include various substituted piperidines, which can have different functional groups attached to the piperidine ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine is used as a building block for synthesizing more complex molecules. Its ability to form stable C-N bonds makes it valuable in organic synthesis .
Biology and Medicine
Piperidine derivatives, including this compound, have shown potential in various biological applications. They are investigated for their antitumor, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, piperidine derivatives are used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with antitumor activity.
Uniqueness
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its dual piperidine rings provide a distinct structural framework that can be exploited for various applications .
Propriétés
IUPAC Name |
N-(2-piperidin-1-ylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-2-9-17-12-6-15(7-13-17)16-8-14-18-10-4-3-5-11-18/h15-16H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHPORCSYRPGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-methyl-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinyl)propanamide](/img/structure/B5158249.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5158254.png)


![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)


![(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5158316.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
